Acide 3,4-dicaffeoylquinique

Vue d'ensemble

Description

L’acide isochlorogénique C, également connu sous le nom d’acide 4,5-dicaffeoylquinique, est un composé polyphénolique naturel présent dans diverses plantes, notamment le café et certaines herbes médicinales. Il s’agit de l’un des isomères de l’acide chlorogénique, qui est un ester formé entre l’acide caféique et l’acide quinique. L’acide isochlorogénique C est connu pour ses puissantes propriétés antioxydantes, anti-inflammatoires et hépatoprotectrices .

Applications De Recherche Scientifique

Isochlorogenic acid C has a wide range of scientific research applications:

Chemistry: It is used as a standard for the quantification of polyphenols in plant extracts.

Biology: Isochlorogenic acid C is studied for its antioxidant and anti-inflammatory properties, which are beneficial in various biological systems.

Medicine: It has potential therapeutic applications in treating hyperlipidemia, atherosclerosis, and liver diseases. .

Mécanisme D'action

L’acide isochlorogénique C exerce ses effets par le biais de plusieurs cibles moléculaires et voies :

Activité antioxydante : Il capte les radicaux libres et réduit le stress oxydatif en donnant des atomes d’hydrogène ou des électrons.

Activité anti-inflammatoire : Il inhibe la production de cytokines pro-inflammatoires telles que le facteur de nécrose tumorale alpha, l’interleukine-6 et l’interleukine-1 bêta.

Activité hépatoprotectrice : L’acide isochlorogénique C améliore le système de défense antioxydant du foie et prévient la peroxydation lipidique, protégeant ainsi les cellules du foie des dommages.

Analyse Biochimique

Biochemical Properties

3,4-Dicaffeoylquinic acid plays a significant role in biochemical reactions. It exerts apoptosis-mediated cytotoxicity and inhibits α-glucosidase . It interacts with enzymes such as α-glucosidase, and its inhibitory effect on this enzyme has been observed .

Cellular Effects

3,4-Dicaffeoylquinic acid has various effects on cells. It exhibits a remarkable dose-dependent inhibitory effect on NCI-H23 (human lung adenocarcinoma) cell lines . It also shows a unique mechanism of anti-influenza viral activity, enhancing viral clearance by increasing TRAIL .

Molecular Mechanism

The molecular mechanism of 3,4-Dicaffeoylquinic acid involves its interaction with biomolecules and changes in gene expression. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,4-Dicaffeoylquinic acid change over time. It exhibits a remarkable dose-dependent inhibitory effect on NCI-H23 (human lung adenocarcinoma) cell lines

Dosage Effects in Animal Models

The effects of 3,4-Dicaffeoylquinic acid vary with different dosages in animal models

Metabolic Pathways

3,4-Dicaffeoylquinic acid is involved in various metabolic pathways. It interacts with enzymes such as α-glucosidase . Detailed information about the specific metabolic pathways that 3,4-Dicaffeoylquinic acid is involved in is currently limited.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L’acide isochlorogénique C peut être synthétisé par estérification de l’acide caféique avec l’acide quinique. La réaction implique généralement l’utilisation d’un catalyseur, tel que l’acide sulfurique, et est réalisée sous reflux. Le produit est ensuite purifié à l’aide de techniques chromatographiques .

Méthodes de production industrielle : Dans les milieux industriels, l’acide isochlorogénique C est souvent extrait de sources naturelles, telles que les grains de café et certaines plantes médicinales. Le processus d’extraction implique l’utilisation de solvants tels que le méthanol ou l’éthanol, suivi d’une purification à l’aide de résine macroporeuse et de chromatographie préparative à moyenne et basse pression. Cette méthode est efficace et permet d’obtenir de l’acide isochlorogénique C de haute pureté .

Analyse Des Réactions Chimiques

Types de réactions : L’acide isochlorogénique C subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former des quinones, qui sont des composés ayant des activités biologiques potentielles.

Réduction : Les réactions de réduction peuvent convertir l’acide isochlorogénique C en ses dérivés dihydro correspondants.

Substitution : L’acide isochlorogénique C peut subir des réactions de substitution où les groupes hydroxyles sont remplacés par d’autres groupes fonctionnels.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium sont utilisés.

Substitution : Des réactifs comme les chlorures d’acyle et les halogénures d’alkyle sont utilisés dans des conditions acides ou basiques.

Principaux produits :

Oxydation : Quinones et autres dérivés oxydés.

Réduction : Dérivés dihydro.

Substitution : Divers dérivés substitués en fonction des réactifs utilisés.

4. Applications de la recherche scientifique

L’acide isochlorogénique C a un large éventail d’applications de recherche scientifique :

Chimie : Il est utilisé comme standard pour la quantification des polyphénols dans les extraits de plantes.

Biologie : L’acide isochlorogénique C est étudié pour ses propriétés antioxydantes et anti-inflammatoires, qui sont bénéfiques dans divers systèmes biologiques.

Médecine : Il a des applications thérapeutiques potentielles dans le traitement de l’hyperlipidémie, de l’athérosclérose et des maladies du foie. .

Comparaison Avec Des Composés Similaires

L’acide isochlorogénique C fait partie d’un groupe de composés appelés acides dicaffeoylquiniques. Des composés similaires comprennent :

- Acide isochlorogénique A (acide 3,4-dicaffeoylquinique)

- Acide isochlorogénique B (acide 3,5-dicaffeoylquinique)

- Acide chlorogénique (acide 3-caffeoylquinique)

Unicité : L’acide isochlorogénique C est unique en raison de son arrangement spécifique des groupes caféoyle sur la molécule d’acide quinique, ce qui contribue à ses activités biologiques distinctes. Comparé à d’autres isomères, il a montré des propriétés antioxydantes et anti-inflammatoires supérieures .

Activité Biologique

Isochlorogenic acid B (IcB) is a phenolic compound primarily found in various plants, including those in the Asteraceae family. It is known for its diverse biological activities, which have garnered attention in pharmacological research. This article provides a detailed overview of the biological activity of IcB, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

Isochlorogenic acid B is a derivative of chlorogenic acid, characterized by its unique molecular structure that includes caffeoyl and quinic acid moieties. Its chemical formula is , and it exhibits strong antioxidant properties due to the presence of multiple hydroxyl groups.

Biological Activities

Isochlorogenic acid B has been studied for various biological activities, including:

1. Antioxidant Activity

- IcB exhibits significant antioxidant properties by scavenging free radicals and reducing oxidative stress. In vitro studies have shown that IcB can enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) .

2. Antimicrobial Effects

- Research indicates that IcB possesses antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In a study involving extracts from Artemisia sieberi, IcB demonstrated notable inhibition of bacterial growth .

3. Hepatoprotective Effects

- IcB has been reported to protect liver cells from damage induced by toxins. In animal models, it has shown potential in reducing liver enzyme levels, indicating hepatoprotective effects .

4. Nephroprotective Effects

- Similar to its hepatoprotective properties, IcB has been observed to protect kidney tissues from oxidative damage, thereby supporting renal function .

5. Anti-inflammatory Activity

- IcB may modulate inflammatory pathways, contributing to reduced inflammation in various tissues. It has been shown to inhibit the expression of pro-inflammatory cytokines in vitro .

The mechanisms underlying the biological activities of IcB are multifaceted:

- Antioxidant Mechanism : IcB activates the Nrf2/ARE signaling pathway, enhancing the expression of antioxidant enzymes and reducing oxidative damage .

- Antimicrobial Mechanism : The compound disrupts bacterial cell membranes and inhibits essential metabolic processes within microbial cells .

- Anti-inflammatory Mechanism : IcB reduces the expression of inflammatory mediators through modulation of NF-κB signaling pathways .

Case Studies

- Antioxidant Activity Study

- Antimicrobial Efficacy

- Hepatoprotective Effects

Data Tables

Propriétés

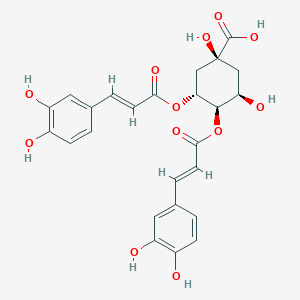

IUPAC Name |

(1R,3R,4S,5R)-3,4-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,5-dihydroxycyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24O12/c26-15-5-1-13(9-17(15)28)3-7-21(31)36-20-12-25(35,24(33)34)11-19(30)23(20)37-22(32)8-4-14-2-6-16(27)18(29)10-14/h1-10,19-20,23,26-30,35H,11-12H2,(H,33,34)/b7-3+,8-4+/t19-,20-,23+,25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFCLZKMFXSILNL-RVXRWRFUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@@H](C[C@]1(C(=O)O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4,5-Di-O-caffeoylquinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030707 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

89886-30-6, 57378-72-0 | |

| Record name | 3,4-Dicaffeoylquinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089886306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-DICAFFEOYLQUINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E57A0DKE0B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4,5-Di-O-caffeoylquinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030707 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

140 °C | |

| Record name | 4,5-Di-O-caffeoylquinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030707 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.